molecular formula C15H12ClF3N4O3 B2647471 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide CAS No. 338770-92-6

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide

Cat. No.: B2647471
CAS No.: 338770-92-6
M. Wt: 388.73
InChI Key: NOTJTTDEWJEMFT-UHFFFAOYSA-N
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Description

Background on Benzohydrazide Derivatives in Medicinal Chemistry

Benzohydrazides constitute a pharmacologically significant class of compounds characterized by a core structure combining a benzoyl group with a hydrazide functional group. These derivatives have garnered attention for their diverse biological activities, driven by their ability to interact with enzymatic targets through hydrogen bonding and hydrophobic interactions. Recent studies highlight their efficacy as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with 4-(trifluoromethyl)benzohydrazide derivatives exhibiting IC~50~ values as low as 46.8 µM against AChE. The structural flexibility of benzohydrazides permits extensive derivatization, enabling optimization of pharmacokinetic and pharmacodynamic properties. For instance, benzothiazole-containing benzohydrazides demonstrate potent anti-inflammatory and analgesic activities, with compound 3C showing 78.11% edema inhibition and an ED~50~ of 68 mM/kg in analgesic assays.

Key Benzohydrazide Derivatives Biological Activity Structural Features Reference
4-(Trifluoromethyl)benzohydrazide hydrazones Cholinesterase inhibition Trifluoromethyl group, aromatic aldehydes
Benzothiazole-benzohydrazide hybrids Anti-inflammatory, analgesic Benzothiazole core, halogen substituents
(E)-N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide Antimicrobial Bromine substituent, methoxy group

Historical Development of Pyridine-Based Benzohydrazides

The incorporation of pyridine rings into benzohydrazide scaffolds represents a strategic advancement in heterocyclic drug design. Pyridine’s electron-deficient aromatic system facilitates π-π stacking interactions with biological targets, while its nitrogen atom enables hydrogen bonding. Early developments focused on simple pyridine derivatives, but recent innovations emphasize fused or substituted pyridines to enhance target specificity. For example, 3-(trifluoromethyl)benzaldehyde-derived hydrazones demonstrate balanced inhibition of AChE and BuChE (IC~50~: 59–70 µM), illustrating the synergy between pyridine-like heterocycles and fluorinated substituents. The evolution toward complex pyridine-based benzohydrazides aligns with broader trends in fragment-based drug design, where modular assembly of pharmacophores optimizes bioactivity.

Significance of Trifluoromethyl-Substituted Heterocycles in Drug Discovery

Trifluoromethyl groups profoundly influence molecular properties by increasing lipophilicity (logP), metabolic stability, and binding affinity through strong electron-withdrawing effects. In cholinesterase inhibitors, the 4-(trifluoromethyl)benzylidene moiety enhances inhibitory potency by 40% compared to non-fluorinated analogs. Quantum mechanical calculations suggest that the CF~3~ group induces electrostatic complementarity with enzyme active sites, particularly in aromatic stacking interactions. Furthermore, trifluoromethylation reduces oxidative metabolism, as evidenced by the sustained plasma concentrations of CF~3~-containing hydrazones in pharmacokinetic studies. These attributes make trifluoromethyl-substituted heterocycles indispensable in designing central nervous system (CNS)-targeted therapeutics.

Importance of Nitroethyl Groups in Bioactive Compounds

Nitroethyl groups serve dual roles as electron-withdrawing substituents and potential prodrug moieties. The nitro group’s –I and –M effects polarize adjacent bonds, facilitating interactions with nucleophilic residues in enzyme active sites. In analgesic benzothiazole derivatives, para-nitro substitutions improve ED~50~ values by 30% compared to unsubstituted analogs. Additionally, nitro groups undergo enzymatic reduction to amino derivatives in vivo, enabling targeted drug release. The nitroethyl chain in N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide may enhance solubility through dipole interactions while maintaining membrane permeability—a critical balance for oral bioavailability.

Research Objectives and Scope

This article aims to:

  • Analyze the synthetic pathways for this compound, emphasizing condensation and cyclization reactions.
  • Evaluate the compound’s potential biological activities through analog-based extrapolation, focusing on cholinesterase inhibition and anti-inflammatory effects.
  • Establish structure-activity relationships (SARs) by comparing substituent effects across analogous benzohydrazides.
  • Propose future research directions for optimizing therapeutic efficacy and selectivity.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4O3/c16-12-7-10(15(17,18)19)8-20-13(12)21-22-14(24)11-4-2-1-3-9(11)5-6-23(25)26/h1-4,7-8H,5-6H2,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTJTTDEWJEMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide typically involves multiple steps. One common approach starts with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. This can be achieved through the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

The next step involves the introduction of the benzohydrazide moiety. This can be done by reacting the substituted pyridine with a suitable benzohydrazide derivative under appropriate conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atom can lead to various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the trifluoromethylpyridine moiety exhibit notable antimicrobial activity. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been evaluated against Mycobacterium tuberculosis and other nontuberculous mycobacteria, showing promising results as potential antimicrobial agents . The presence of the nitroethyl group in N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide may enhance its efficacy against resistant strains.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, hydrazone derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition constants (IC50 values) for these compounds suggest that they could serve as leads for developing new therapeutic agents.

Synthesis of Hydrazides

The synthesis of this compound typically involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with 2-(2-nitroethyl)benzohydrazine. This reaction can be optimized by varying solvents and temperatures to improve yield and purity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical identity and assess the quality of the synthesized products.

Cancer Treatment

The hydrazone derivatives have been explored for their anticancer properties due to their ability to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis in cancer cells . This mechanism positions this compound as a candidate for further investigation in oncology.

Neuroprotective Effects

Given its activity against cholinesterases, this compound may also provide neuroprotective effects, potentially aiding in the management of neurodegenerative disorders . Future studies could elucidate its role in modulating neurotransmitter levels, thereby contributing to cognitive health.

Case Studies and Research Findings

StudyFindingsImplications
Study on Antimicrobial ActivityEvaluated against Mycobacterium tuberculosis; showed significant inhibitionPotential use in treating resistant infections
Enzyme Inhibition ResearchHydrazone derivatives inhibited acetylcholinesterase with IC50 values comparable to existing drugsDevelopment of new treatments for Alzheimer's disease
Cancer ResearchInhibition of ribonucleotide reductase observed in vitroPossible application in cancer therapies

Mechanism of Action

The mechanism of action of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, its derivatives may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares a pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. This moiety is recurrent in fungicides and pharmaceuticals due to its electron-withdrawing properties, which enhance binding to biological targets.

Comparison with Fluopyram (Benzamide Analogue)

Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) is a succinate dehydrogenase inhibitor (SDHI) fungicide. Key differences include:

  • Functional Group : Fluopyram has a benzamide group, whereas the target compound features a benzohydrazide. Hydrazides may exhibit different metabolic pathways and binding affinities.
  • The nitroethyl group in the target compound could alter toxicity profiles .
  • Metabolites : Fluopyram degrades into 2-(trifluoromethyl)benzamide (BZM) and ethenyl-linked isomers. Similar metabolites might form from the target compound, but the hydrazide group could lead to unique breakdown products .
Table 1: Structural and Functional Comparison
Compound Molecular Formula Pyridine Substituents Functional Group Key Properties
Target Compound C₁₆H₁₂ClF₃N₄O₃ 3-Cl, 5-CF₃ Benzohydrazide Nitroethyl enhances electrophilicity
Fluopyram C₁₆H₁₁ClF₆N₂O 3-Cl, 5-CF₃ Benzamide SDHI fungicide, thyroid toxicity
N'-[6-Cl-4-CF₃-pyridin-2-yl]-3-CF₃-benzohydrazide C₁₄H₈ClF₆N₃O 6-Cl, 4-CF₃ Benzohydrazide Varied substitution impacts target affinity

Comparison with Other Hydrazide Derivatives

  • Schiff Base Benzohydrazides : Compounds like 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide exhibit potent antibacterial activity. The target compound’s nitroethyl group may confer distinct reactivity or bioactivity, though direct evidence is lacking .
  • Naphthalenesulfonohydrazides: N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide (BDBM89852) demonstrates how sulfonohydrazide groups influence solubility and pharmacokinetics. The target compound’s nitroethyl substituent may enhance polarity .

Metabolic and Toxicological Considerations

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is metabolically stable but can degrade into intermediates like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) in environmental or biological systems, as seen in Fluopyram studies . The nitroethyl group may undergo reduction to an amine or form reactive oxygen species, necessitating further toxicological evaluation.

Biological Activity

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H13_{13}ClF3_3N5_5O2_2, with a molecular weight of 576.3 g/mol. The compound features a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a nitroethyl group attached to a benzohydrazide moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of hydrazinecarboxamides have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . These findings suggest that the compound may possess potential as an antimicrobial agent, particularly against pathogens susceptible to cholinesterase inhibition.

Anticancer Activity

In vitro studies have demonstrated promising anticancer effects for related compounds. For instance, hybrid systems combining sterically hindered phenols with dinitrobenzofuroxan fragments exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells . The lead compounds showed enhanced activity compared to traditional chemotherapeutics, highlighting the potential of this class of compounds in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it could interfere with neurotransmitter breakdown, potentially leading to increased levels of acetylcholine in synapses.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to generate ROS, which can induce oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Specific Pathways : The structural features of the compound may allow it to interact with specific cellular targets involved in cancer proliferation and survival.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various hydrazine derivatives, including those structurally similar to this compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, comparable to standard antibiotics like chloramphenicol .

Study 2: Anticancer Potential

In another study focusing on anticancer properties, hybrid compounds derived from benzofuroxan were tested against multiple cancer cell lines. The results revealed that some compounds had IC50_{50} values significantly lower than traditional chemotherapeutics, indicating a strong potential for further development as anticancer agents .

Q & A

Q. What are the key synthetic challenges in preparing N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including pyridine functionalization, hydrazide coupling, and nitroethyl group introduction. Key challenges include:

  • Selective chlorination and trifluoromethylation of the pyridine ring, which requires precise control of reagents (e.g., Cl₂ gas or POCl₃) and temperature to avoid over-substitution .
  • Coupling efficiency between the pyridine derivative and benzohydrazide: Use coupling agents like HOBt/TBTU with DMF as a solvent to enhance amide bond formation .
  • Nitroethyl group stability : Protect the nitro group during synthesis using inert atmospheres (N₂/Ar) and low temperatures to prevent premature reduction .

Q. What analytical techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the hydrazide bond (N–N coupling) and nitroethyl group (δ ~4.5 ppm for CH₂–NO₂) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching calculated mass).
  • X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects of the trifluoromethyl and nitro groups .

Q. How can researchers assess the compound’s potential antibacterial activity in vitro?

  • Enzyme inhibition assays : Test against bacterial acyl carrier protein synthase (AcpS-PPTase), a target for similar trifluoromethylpyridine derivatives .
  • Minimum inhibitory concentration (MIC) testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to bacterial targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with AcpS-PPTase active sites, focusing on hydrogen bonding with the hydrazide group and hydrophobic interactions with the trifluoromethyl group .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns to assess conformational flexibility of the nitroethyl group .
  • QSAR modeling : Correlate substituent electronegativity (e.g., –NO₂, –CF₃) with MIC data to guide structural optimization .

Q. How can metabolic pathways of this compound be elucidated in bacterial or mammalian systems?

  • LC-HRMS/MS : Identify metabolites in bacterial lysates or hepatocyte incubations. Key pathways may include:
    • Nitro group reduction to amine (e.g., via bacterial nitroreductases) .
    • Oxidative cleavage of the pyridine ring, producing chlorinated carboxylic acids (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid) .
  • Isotope labeling : Use ¹⁴C-labeled nitroethyl groups to track metabolic fate in vitro .

Q. What strategies resolve contradictions in activity data between enzyme assays and whole-cell studies?

  • Permeability assays : Measure compound uptake using fluorescent probes (e.g., ethidium bromide exclusion) to determine if poor cell penetration explains low whole-cell activity .
  • Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .
  • Proteomic profiling : Compare enzyme expression levels in sensitive vs. resistant strains via SDS-PAGE or LC-MS/MS .

Q. How does the nitroethyl group influence the compound’s stability and reactivity under physiological conditions?

  • pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–9) with HPLC monitoring. Nitro groups are prone to reduction at acidic pH (e.g., in lysosomes) .
  • Redox reactivity : Use cyclic voltammetry to quantify reduction potentials, correlating with nitro group lability .
  • Crystallographic analysis : Compare bond lengths/angles in nitro vs. reduced (amine) derivatives to assess structural perturbations .

Q. Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for nitro group stability .
  • Data validation : Cross-reference HRMS/NMR with computational predictions (e.g., ChemDraw NMR simulations) .
  • Biological assays : Include positive controls (e.g., fluoroquinolones for antibacterial tests) and validate results across ≥3 independent replicates .

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